

# RU-40555 and the Progesterone Receptor: A Technical Overview

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## Compound of Interest

Compound Name: *Toripristone*

Cat. No.: *B1231973*

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## Introduction

RU-40555 is a steroid derivative recognized primarily for its potent antagonist activity at the glucocorticoid receptor (GR). It is structurally related to the well-known compound RU-486 (mifepristone), differing by a single methyl group.<sup>[1]</sup> While extensively characterized for its interaction with the GR, its binding affinity and functional impact on the progesterone receptor (PR) are less documented in publicly available literature. This guide provides a comprehensive technical overview of the available information regarding RU-40555's interaction with the progesterone receptor, supplemented with data from its close analog, RU-486, where specific data for RU-40555 is unavailable. We will delve into quantitative binding data, detailed experimental protocols for assessing receptor binding, and the intricate signaling pathways associated with the progesterone receptor.

## Quantitative Binding Affinity Data

Extensive searches for quantitative binding affinity data ( $K_i$  or  $IC_{50}$  values) of RU-40555 specifically for the progesterone receptor have not yielded precise figures in the available scientific literature. However, it is acknowledged that RU-40555, similar to RU-486, possesses affinity for both the glucocorticoid and progesterone receptors.<sup>[1]</sup>

For the purpose of providing a quantitative context, the binding affinity of the closely related and extensively studied compound, RU-486 (Mifepristone), for the progesterone receptor is

presented below. It is crucial to note that these values are for RU-486 and should be considered as a reference point for the potential binding characteristics of RU-40555, not as direct data.

Table 1: Progesterone Receptor Binding Affinity of RU-486 (Mifepristone)

| Compound              | Receptor                   | Assay Type                                   | Reported Value              | Species       | Reference           |
|-----------------------|----------------------------|--|-----------------------------|---------------|---------------------|
| RU-486                | Progesterone Receptor (PR) | Competitive Binding ([ <sup>3</sup> H]R5020) | IC50: 1.3 nM                | Cell-based    | <a href="#">[2]</a> |
| RU-486                | Progesterone Receptor (PR) | Competitive Binding                          | Ki: 0.64 nM                 | Not Specified | <a href="#">[2]</a> |
| RU-486                | Progesterone Receptor (PR) | Relative Binding Affinity                    | RBA: ≥ R5020 > Progesterone | Rat (ovary)   | <a href="#">[3]</a> |
| Metabolites of RU-486 | Progesterone Receptor (PR) | Relative Binding Affinity                    | 9-21% of RU-486             | Human         | <a href="#">[4]</a> |

## Experimental Protocols

The determination of a compound's binding affinity for the progesterone receptor is typically achieved through competitive binding assays. Below are detailed methodologies for conducting such experiments.

### Radioligand Competitive Binding Assay

This is a classic and widely used method to determine the affinity of a test compound for a receptor.

Objective: To determine the concentration of RU-40555 that inhibits 50% of the binding of a radiolabeled progestin (e.g., [<sup>3</sup>H]R5020) to the progesterone receptor (IC50), from which the inhibition constant (Ki) can be calculated.

#### Materials:

- Progesterone Receptor Source: Cytosolic extracts from tissues known to express high levels of PR, such as the uterus of estrogen-primed rabbits or human breast cancer cell lines (e.g., T47D, MCF-7).
- Radioligand: A tritiated high-affinity progestin, such as [ $^3\text{H}$ ]promegestone (R5020).
- Unlabeled Competitor (Test Compound): RU-40555 at various concentrations.
- Reference Compound: Unlabeled progesterone or a known high-affinity ligand like R5020.
- Assay Buffer: Tris-HCl buffer containing molybdate to stabilize the receptor.
- Separation Method: Dextran-coated charcoal or filtration through glass fiber filters to separate bound from free radioligand.
- Scintillation Counter: For measuring radioactivity.

#### Procedure:

- Preparation of Receptor: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction containing the progesterone receptors.
- Incubation: In a series of tubes, incubate a fixed concentration of the progesterone receptor preparation with a fixed concentration of the radioligand ([ $^3\text{H}$ ]R5020).
- Competition: To these tubes, add increasing concentrations of the unlabeled test compound (RU-40555). Include control tubes with no competitor (total binding) and tubes with a saturating concentration of a known unlabeled progestin to determine non-specific binding.
- Equilibrium: Incubate the mixture at a low temperature (e.g., 0-4°C) for a sufficient period to reach binding equilibrium (typically several hours to overnight).
- Separation: Add dextran-coated charcoal to adsorb the unbound radioligand, followed by centrifugation to pellet the charcoal. Alternatively, rapidly filter the incubation mixture through glass fiber filters, which will trap the receptor-bound radioligand.

- **Quantification:** Measure the radioactivity of the supernatant (if using charcoal) or the filters in a liquid scintillation counter.
- **Data Analysis:** Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration. The IC<sub>50</sub> value is determined from the resulting sigmoidal curve. The K<sub>i</sub> value can then be calculated using the Cheng-Prusoff equation:  $K_i = \text{IC}_{50} / (1 + [L]/K_d)$ , where [L] is the concentration of the radioligand and K<sub>d</sub> is its dissociation constant.

## Fluorescence Polarization (FP) Based Competitor Assay

This is a high-throughput, homogeneous assay format that measures the change in the polarization of fluorescent light.

**Objective:** To determine the IC<sub>50</sub> of RU-40555 by measuring its ability to displace a fluorescently labeled progesterone ligand from the receptor.

**Materials:**

- Recombinant human progesterone receptor ligand-binding domain (PR-LBD).
- A fluorescently labeled progesterone ligand (e.g., Fluormone™ PL Green or PL Red).
- Test compound (RU-40555).
- Assay buffer.
- A microplate reader capable of measuring fluorescence polarization.

**Procedure:**

- **Assay Setup:** In a microplate, add the PR-LBD and the fluorescent progesterone ligand to the assay buffer.
- **Competition:** Add increasing concentrations of RU-40555 to the wells.
- **Incubation:** Incubate the plate for a specified time to allow the binding reaction to reach equilibrium.

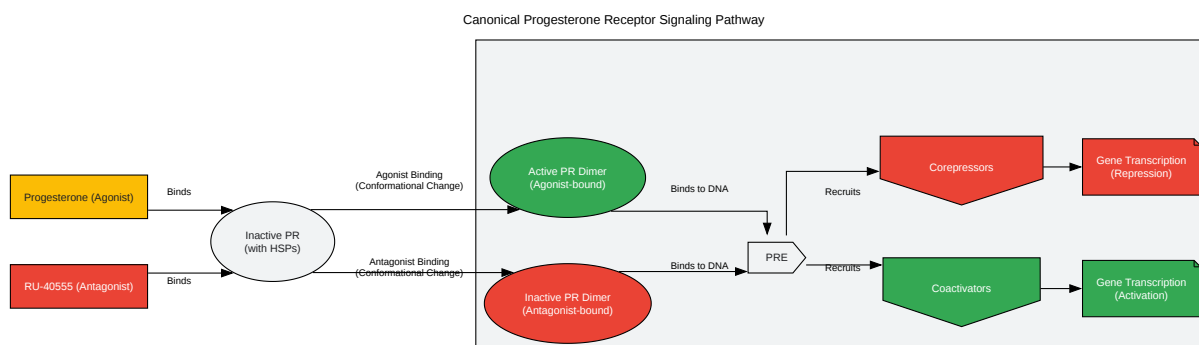
- **Measurement:** Measure the fluorescence polarization of each well using a suitable plate reader. When the fluorescent ligand is bound to the larger receptor molecule, it tumbles slower in solution, resulting in a high fluorescence polarization value. When displaced by a competitor, the smaller, free fluorescent ligand tumbles faster, leading to a lower polarization value.
- **Data Analysis:** Plot the change in fluorescence polarization against the logarithm of the competitor concentration to determine the IC50 value.

## Signaling Pathways and Experimental Workflows

The progesterone receptor mediates its biological effects through complex signaling pathways. Understanding these pathways is crucial for characterizing the functional consequences of RU-40555 binding.

### Progesterone Receptor Signaling Pathway

Progesterone receptors are ligand-activated transcription factors that regulate gene expression.<sup>[1]</sup> The binding of an agonist like progesterone initiates a conformational change in the receptor, leading to its dimerization, nuclear translocation, and binding to progesterone response elements (PREs) on the DNA. This, in turn, recruits coactivators and the transcriptional machinery to modulate the expression of target genes. Antagonists like RU-486 bind to the receptor but induce a different conformational change that prevents the recruitment of coactivators and may even recruit corepressors, thereby inhibiting gene transcription.<sup>[1]</sup>



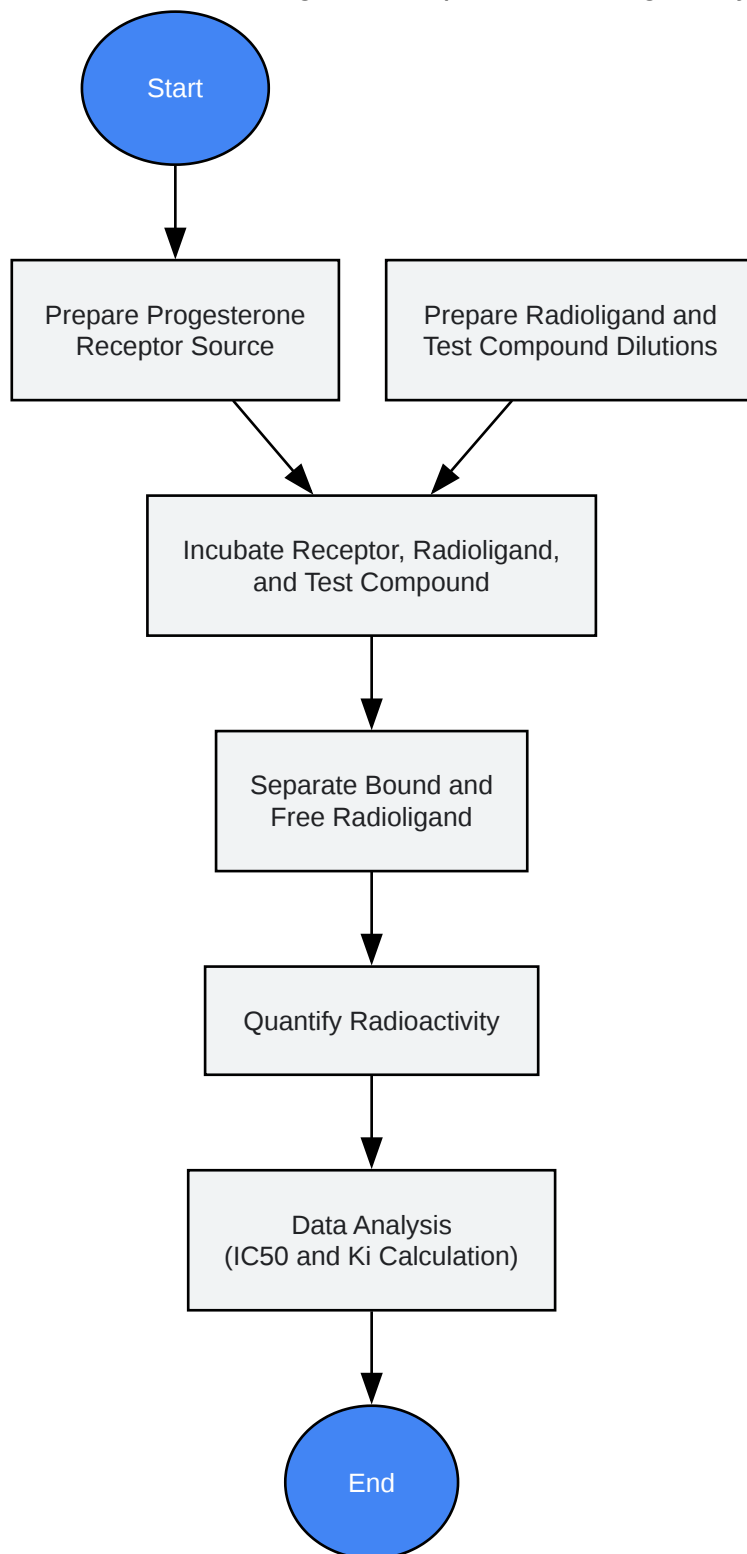
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Caption: Canonical progesterone receptor signaling pathway.

## Experimental Workflow for Competitive Binding Assay

The logical flow of a competitive binding assay is a stepwise process designed to ensure accurate and reproducible results.

## Workflow for Radioligand Competitive Binding Assay

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Caption: Workflow for a radioligand competitive binding assay.

## Conclusion

While specific quantitative data on the progesterone receptor binding affinity of RU-40555 remains elusive in the public domain, its structural similarity to RU-486 suggests it likely possesses significant antagonist activity at this receptor. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers and drug development professionals to investigate the precise nature of RU-40555's interaction with the progesterone receptor. Further studies are warranted to fully elucidate its binding characteristics and functional consequences, which will be critical for a comprehensive understanding of its pharmacological profile and potential therapeutic applications.

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